芹菜酮环氧化物

描述

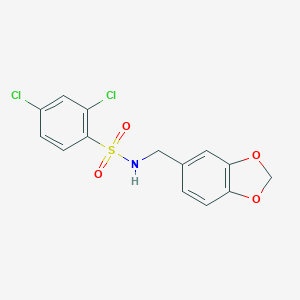

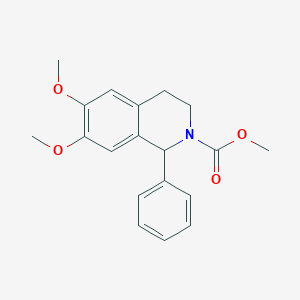

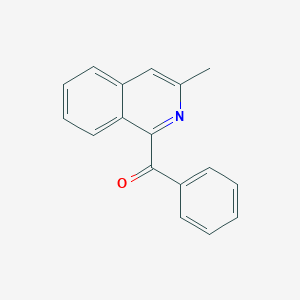

Carvone oxide is a compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 . It is a derivative of carvone, a natural monoterpene with anti-inflammatory properties . Carvone oxide has been identified as a monoterpene epoxide with a sweet and pungent odor .

Synthesis Analysis

Carvone oxide and its derivatives can be synthesized from natural extracts, biotransformation by microorganisms, or organic synthesis . A study has reported the synthesis of fourteen chemical derivatives of carvone . Another study has reported the diastereoselective synthesis of 7,8-epoxides of carvone using organocatalysis in a two-step synthetic route through a bromoester intermediate .

Molecular Structure Analysis

The IUPAC Standard InChI for Carvone oxide is InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3 . The 3D structure of Carvone oxide can be viewed using Java or Javascript .

Chemical Reactions Analysis

Carvone oxide has been involved in various chemical reactions. For instance, a study has reported the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid .

Physical And Chemical Properties Analysis

Carvone oxide has a molecular weight of 166.2170 . More detailed physical and chemical properties of Carvone oxide are not explicitly stated in the sources.

科学研究应用

C10H14O2\mathrm{C_{10}H_{14}O_2}C10H14O2

and a molecular weight of approximately 166.22 g/mol . Its structure features a six-membered ring with an oxygen atom bridging the 5th and 6th carbon atoms, resulting in a unique and intriguing chemical arrangement.Flavor and Fragrance Industry

Carvone oxide contributes to the aromatic profiles of various natural products. Its minty odor and flavor make it valuable in the creation of minty, herbal, and cooling scents. Perfumes, colognes, and essential oils often benefit from its inclusion .

a. Antimicrobial Properties: Carvone oxide has demonstrated antimicrobial activity against certain bacteria and fungi. It could potentially be used in formulations for natural disinfectants or preservatives .

b. Insecticidal Effects: Studies indicate that Carvone oxide possesses insecticidal properties. It may serve as a natural alternative for pest control in agriculture or household settings .

Medicinal Applications

While research is ongoing, Carvone oxide shows promise in several medicinal contexts:

a. Anti-Inflammatory Potential: Some studies suggest that Carvone oxide has anti-inflammatory effects. It could be explored further for its potential in managing inflammatory conditions .

b. Anticancer Activity: Preliminary investigations indicate that Carvone oxide may inhibit cancer cell growth. Researchers are investigating its role in cancer prevention and treatment .

Food and Beverage Industry

Carvone oxide contributes to the flavor of certain foods and beverages:

a. Mint Flavor Enhancer: Its minty taste makes it suitable for enhancing mint-flavored products, such as chewing gum, candies, and beverages .

b. Culinary Applications: Carvone oxide can be found in culinary herbs like spearmint and caraway. It adds a refreshing note to dishes and beverages .

Environmental Uses

Carvone oxide’s natural origin and potential insecticidal properties make it relevant for environmentally friendly applications:

a. Pest Repellent: It could be incorporated into eco-friendly insect repellents or pest control formulations .

Potential Industrial Applications

While less explored, Carvone oxide might find utility in industrial processes:

a. Chemical Synthesis: Its unique structure could inspire novel synthetic pathways or serve as a building block for other compounds .

作用机制

While the specific mechanism of action for Carvone oxide is not explicitly stated in the sources, carvone, from which Carvone oxide is derived, exhibits several biological properties such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, neurological, and many other pharmacological effects .

未来方向

The chemical modification of natural compounds like carvone is a promising strategy to improve their frequently poor bioavailability and low potency . Although presenting anti-inflammatory and some advantageous ADME properties, the tested compounds still have low potency and specificity but may provide novel structures the further chemical modification of which may yield more promising drugs .

属性

IUPAC Name |

(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNGQDLUQECTO-UJNFCWOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171487 | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet spicy aroma | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.033 | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

18383-49-8 | |

| Record name | trans-Carvone oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18383-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE-5,6-OXIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV5341W478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of Carvone oxide?

A1: Carvone oxide is a significant fragrance compound found in the floral scents of various plant species, particularly orchids like Catasetum, Aspasia, and Notylia, as well as Dalechampia (Euphorbiaceae) []. This compound plays a crucial role in attracting pollinators, specifically male Euglossine bees, which collect the fragrance [, , , ].

Q2: What evidence suggests that Carvone oxide production is a result of convergent evolution?

A2: The presence of Carvone oxide in the floral fragrances of distantly related plant genera, such as Catasetum, Aspasia, Notylia (all Orchidaceae), and Dalechampia (Euphorbiaceae), suggests convergent evolution []. This convergence likely occurred due to the shared pollinator, Euglossine bees, driving the selection for Carvone oxide production in these plants [, ].

Q3: Which Euglossine bee species are known to be attracted to Carvone oxide?

A3: Field bioassays using synthesized Carvone oxide in Panama successfully attracted five species of Eulaema and three species of Euglossa []. Additionally, Eulaema cingulata males have been observed collecting Carvone oxide from Vanilla pompona flowers, suggesting a strong attraction to this compound [, ].

Q4: How does Carvone oxide contribute to the pollination strategy of Vanilla pompona?

A4: Vanilla pompona employs a dual attraction strategy involving Carvone oxide. Initially, the compound acts as a long-distance attractant for Eulaema cingulata males []. Once the bees are near the flower, they exhibit nectar-seeking behavior, leading to pollen removal, despite the absence of nectar in Vanilla pompona flowers. This suggests a deceptive pollination strategy where Carvone oxide is the primary attractant [].

Q5: Are there other plant species where Carvone oxide plays a role in pollinator attraction?

A5: Besides orchids, Unonopsis stipitata, a basal angiosperm from the Annonaceae family, also utilizes Carvone oxide in its floral fragrance to attract Euglossa imperialis and Eulaema bombiformis males for pollination []. This finding further supports the role of Carvone oxide as a key attractant for male Eulaema bees and its potential role in the convergent evolution of the perfume-collecting syndrome across diverse plant families [].

Q6: Beyond its role in pollination, is Carvone oxide found in other plant parts?

A6: Yes, Carvone oxide has been identified in the essential oil of Mentha longifolia callus cultures []. Interestingly, these cultures lack pulegone and menthofuran, two potentially toxic compounds often found in mint essential oils, suggesting that in vitro Mentha longifolia could be a safer source of flavoring agents [].

Q7: Does the production of Carvone oxide in Mentha species vary?

A7: Yes, the production of Carvone oxide and its isomer, cis-Carvone oxide, can vary between Mentha species and even within varieties. For instance, in Mentha spicata exposed to blue LED light, Carvone oxide appeared as a major component (65%) while Carvone and Limonene disappeared, indicating a potential influence of light on essential oil composition []. On the other hand, in Mentha longifolia, cis-Carveol is the main constituent, while Carvone oxide is less prominent [].

Q8: Is there evidence of Carvone oxide presence in other plant genera besides those already mentioned?

A8: Yes, Carvone oxide has been identified in the essential oil of Carya illinoinensis (pecan) leaves []. This finding, along with its presence in various other plant families, highlights the widespread occurrence of Carvone oxide in the plant kingdom.

Q9: Are there any studies investigating the potential allelopathic effects of Carvone oxide?

A9: While not directly focused on Carvone oxide, one study detected this compound in the root exudates of different rice varieties []. The study examined terpenoids in root exudates, suggesting a possible role of Carvone oxide in allelopathy, which involves chemical interactions between plants [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)